molecular formula C11H24 B3054812 2,2,6-Trimethyloctane CAS No. 62016-28-8

2,2,6-Trimethyloctane

Cat. No.: B3054812
CAS No.: 62016-28-8
M. Wt: 156.31 g/mol
InChI Key: NBIHFQKVSFKHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6-Trimethyloctane is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is known for its stability and is often used as a reference standard in various chemical analyses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethyloctane can be achieved through several methods. One common approach is the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, this compound is produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller, branched alkanes using catalysts like zeolites. The resulting product is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2,6-Trimethyloctane primarily undergoes reactions typical of alkanes, such as:

Common Reagents and Conditions:

Major Products:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Substitution: Haloalkanes.

Scientific Research Applications

2,2,6-Trimethyloctane is utilized in various scientific research fields:

    Chemistry: Used as a reference standard in gas chromatography and mass spectrometry.

    Biology: Studied for its interactions with biological membranes and its role in lipid metabolism.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Employed as a solvent and in the formulation of lubricants and fuels

Mechanism of Action

The mechanism of action of 2,2,6-Trimethyloctane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

    2,2,4-Trimethylpentane (Isooctane): Another branched alkane with similar properties but a different structure.

    2,2,5-Trimethylhexane: Shares similar chemical behavior but differs in molecular arrangement.

Uniqueness: 2,2,6-Trimethyloctane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its stability and non-reactivity make it an ideal reference standard in analytical chemistry .

Properties

IUPAC Name

2,2,6-trimethyloctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24/c1-6-10(2)8-7-9-11(3,4)5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIHFQKVSFKHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334819
Record name 2,2,6-Trimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62016-28-8
Record name 2,2,6-Trimethyloctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,6-Trimethyloctane
Reactant of Route 2
Reactant of Route 2
2,2,6-Trimethyloctane
Reactant of Route 3
Reactant of Route 3
2,2,6-Trimethyloctane
Reactant of Route 4
Reactant of Route 4
2,2,6-Trimethyloctane
Reactant of Route 5
Reactant of Route 5
2,2,6-Trimethyloctane
Reactant of Route 6
Reactant of Route 6
2,2,6-Trimethyloctane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.